Dolastatin 10 Dolastatin 10 Dolastatin 10 is an organic molecular entity. It has a role as a metabolite.
Dolastatin 10 has been used in trials studying the treatment of Sarcoma, Leukemia, Lymphoma, Liver Cancer, and Kidney Cancer, among others.
Brand Name: Vulcanchem
CAS No.: 110417-88-4
VCID: VC0526501
InChI: InChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1
SMILES: CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Molecular Formula: C42H68N6O6S
Molecular Weight: 785.1 g/mol

Dolastatin 10

CAS No.: 110417-88-4

Inhibitors

VCID: VC0526501

Molecular Formula: C42H68N6O6S

Molecular Weight: 785.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Dolastatin 10 - 110417-88-4

CAS No. 110417-88-4
Product Name Dolastatin 10
Molecular Formula C42H68N6O6S
Molecular Weight 785.1 g/mol
IUPAC Name (2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
Standard InChI InChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1
Standard InChIKey OFDNQWIFNXBECV-VFSYNPLYSA-N
Isomeric SMILES CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Canonical SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Appearance Solid powder
Description Dolastatin 10 is an organic molecular entity. It has a role as a metabolite.
Dolastatin 10 has been used in trials studying the treatment of Sarcoma, Leukemia, Lymphoma, Liver Cancer, and Kidney Cancer, among others.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Deo-Dola 10
deo-dolastatin 10
dolastatin 10
isodolastatin 10
NSC 376128
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6: Oku H, Sugiyama T, Kojima S, Watanabe T, Ikeda T. Improving effects of topical administration of iganidipine, a new calcium channel blocker, on the impaired visual evoked potential after endothelin-1 injection into the vitreous body of rabbits. Curr Eye Res. 2000 Feb;20(2):101-8. PubMed PMID: 10617910.
7: Waki M, Sugiyama T, Watanabe N, Ogawa T, Shirahase H, Azuma I. Effect of Topically Applied Iganidipine Dihydrochloride, a Novel Ca(2+) Antagonist, on Optic Nerve Head Circulation in Rabbits. Jpn J Ophthalmol. 2001 Jan;45(1):114. PubMed PMID: 11341901.
8: Shirahase H, Wada K, Uehara Y, Nakamura S, Ichikawa A. Preventive effect of iganidipine on renal and cerebral injuries in salt-induced hypertension. Am J Hypertens. 1997 Aug;10(8):869-78. PubMed PMID: 9270081.
9: Shirahase H, Uehara Y, Kanda M, Wada K, Ichikawa A, Kobayashi Y, Funahashi N. Protective Effects of Iganidipine on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats. J Cardiovasc Pharmacol Ther. 1998 Apr;3(2):143-152. PubMed PMID: 10684492.
10: Ohashi M, Saito S, Fukaya Y, Tomidokoro A, Araie M, Kashwagi K, Suzuki Y. Ocular distribution after topical instillation and potential neuroprotective effect after intravitreal injection of the calcium channel blocker iganipidine. Curr Eye Res. 2005 Apr;30(4):309-17. PubMed PMID: 16020261.
11: Yamada H, Chen YN, Aihara M, Araie M. Neuroprotective effect of calcium channel blocker against retinal ganglion cell damage under hypoxia. Brain Res. 2006 Feb 3;1071(1):75-80. PubMed PMID: 16413513.
12: Muñoz-Negrete FJ, Pérez-López M, Won Kim HR, Rebolleda G. [New developments in glaucoma medical treatment]. Arch Soc Esp Oftalmol. 2009 Oct;84(10):491-500. Review. Spanish. PubMed PMID: 19902393.
13: Yamamoto T. [The dawn of neuroprotective therapy for glaucomatous optic neuropathy]. Nippon Ganka Gakkai Zasshi. 2001 Dec;105(12):866-83. Review. Japanese. PubMed PMID: 11802458.
PubChem Compound 9810929
Last Modified Nov 11 2021
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